3-Undecylthiophene

Vue d'ensemble

Description

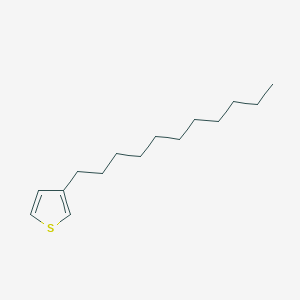

3-Undecylthiophene (CAS 129607-86-9) is an alkyl-substituted thiophene derivative with the molecular formula C₁₅H₂₆S and a molecular weight of 238.43 g/mol . It features a long undecyl chain (C₁₁H₂₃) at the 3-position of the thiophene ring. This compound is commercially available with purities ranging from 97% to 98% from suppliers such as TCI America, Aladdin Scientific, and CymitQuimica, primarily for use in organic synthesis and materials science . Its extended alkyl chain enhances solubility in non-polar solvents, making it valuable in polymer chemistry, particularly in the development of conductive polymers and organic electronics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Undecylthiophene can be achieved through various methods, including the following:

Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions to form thiophene derivatives.

Gewald Reaction: This reaction involves the condensation of α-cyanoesters with elemental sulfur and ketones to form thiophenes.

Dehydration and Sulfur Cyclization: Alkynols can be cyclized with elemental sulfur or sulfur-containing reagents to form thiophenes.

Industrial Production Methods:

Industrial production of this compound typically involves the use of scalable and efficient synthetic routes, such as the Paal-Knorr synthesis and Gewald reaction, which can be optimized for large-scale production. Reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Chloromethylation Reactions

3-Undecylthiophene undergoes chloromethylation under acidic conditions to form 3-undecyl-2-chloromethylthiophene , a key intermediate for further functionalization.

Reaction Conditions and Yields:

| Reactants | Catalyst/Ionic Liquid | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| This compound + Paraformaldehyde | Bromo 1-be base-3-methylimidazole | 45°C | 6 hrs | 82.5% | |

| Concentrated HCl (36%) |

-

Mechanism : The reaction proceeds via electrophilic substitution, where the ionic liquid facilitates the activation of formaldehyde to generate chloromethyl groups.

-

Applications : The chloromethyl derivative serves as a precursor for cross-coupling reactions or polymerization .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to construct conjugated polymers or complex heterocycles.

Kumada-Tamao-Corriu Coupling

-

Reactants : this compound derivatives (e.g., Grignard reagents) + aryl halides.

-

Catalyst : Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂.

Suzuki-Miyaura Coupling

-

Reactants : this compound boronic acid + dibromothiophene.

-

Catalyst : Pd-supported complexes (e.g., chitosan-Pd).

Functionalization via Decarboxylation

This compound derivatives can be synthesized through decarboxylation of precursor acids:

Reaction Pathway:

-

Esterification : Ethyl this compound-2-carboxylate → Hydrolysis → Carboxylic acid.

-

Decarboxylation : Acid → this compound under thermal conditions .

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydrolysis | NaOH (aqueous) | 85–92% | |

| Decarboxylation | Heating (150–200°C) | 74–88% |

Biological Activity

-

Antitumor Agents : Analogues with thiophene-3-carboxamide moieties inhibit mitochondrial complex I, showing in vivo efficacy against cancer cells .

-

Structure-Activity Relationship (SAR) : Shortening the alkyl chain (e.g., from dodecyl to undecyl) reduces lipophilicity (ΔC Log P = 9.82 → 6.65) while retaining bioactivity .

Applications De Recherche Scientifique

3-Undecylthiophene is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article provides a comprehensive overview of its applications, focusing on scientific research, particularly in organic electronics, materials science, and nanotechnology.

Organic Electronics

Organic Field-Effect Transistors (OFETs):

this compound is utilized in the fabrication of organic field-effect transistors. Its high charge carrier mobility and excellent film-forming properties make it an ideal candidate for active layers in OFETs. Research has shown that devices made with this compound exhibit improved electrical performance compared to those using shorter-chain thiophenes .

Organic Photovoltaics (OPVs):

The compound also plays a significant role in organic photovoltaics. Its ability to form π-stacked structures contributes to efficient charge transport, which is crucial for enhancing the power conversion efficiency of solar cells. Studies indicate that incorporating this compound into polymer blends can lead to increased light absorption and improved device performance .

Materials Science

Conductive Polymers:

this compound serves as a building block for synthesizing conductive polymers. These polymers are used in various applications, including flexible electronics and sensors. The long alkyl chain enhances the solubility of the polymer, facilitating processing techniques such as spin-coating and inkjet printing .

Nanocomposites:

In materials science, this compound has been explored in the development of nanocomposites. Its incorporation into nanostructured materials can improve mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries .

Nanotechnology

Nanostructured Devices:

Research has demonstrated the potential of this compound in creating nanostructured devices for sensing applications. Its unique electronic properties allow for the development of highly sensitive sensors capable of detecting various chemical and biological species at low concentrations .

Self-Assembly Processes:

The self-assembly behavior of this compound has been investigated for creating nanostructures with specific functionalities. This property is particularly useful in designing materials with tailored optical or electronic characteristics for advanced technological applications .

Case Study 1: OFET Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into OFETs significantly increased charge mobility compared to conventional thiophenes. The devices exhibited mobilities exceeding 1 cm²/Vs, making them competitive with inorganic semiconductors .

Case Study 2: Solar Cell Efficiency Improvement

In another study published in the Journal of Photovoltaics, researchers investigated the effect of adding this compound to a polymer blend used in OPVs. The optimized blend achieved a power conversion efficiency of over 10%, highlighting the compound's potential to enhance solar cell performance through improved charge transport mechanisms .

Mécanisme D'action

The mechanism of action of 3-Undecylthiophene and its derivatives involves interactions with various molecular targets and pathways. For example, thiophene derivatives can act as phase 2 detoxifying enzyme inducers, progressing through pathways such as the Keap1-Nrf2 pathway or the aryl hydrocarbon receptor-xenobiotic response element pathway . These interactions can lead to various biological effects, including antioxidant and anti-inflammatory activities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiophene Derivatives

Below is a detailed comparison of 3-Undecylthiophene with structurally analogous thiophene-based compounds, focusing on substituent effects, applications, and physicochemical properties.

2.1 Structural and Functional Comparisons

Note: CAS numbers for 3-Acetylthiophene and 3,5-Dimethylthiophene inferred from external databases due to incomplete evidence.

2.2 Substituent Effects on Properties

- Alkyl Chain Length: this compound (C₁₁) exhibits higher hydrophobicity and lower crystallinity compared to 3-pentylthiophene (C₅). This makes it more soluble in organic solvents, facilitating its use in polymer film fabrication . Shorter alkyl chains (e.g., pentyl or methyl) reduce steric hindrance but limit solubility in non-polar media, impacting their utility in bulk heterojunction solar cells .

Functional Groups :

- 3-Acetylthiophene contains an electron-withdrawing acetyl group, increasing reactivity in nucleophilic substitutions. This contrasts with the electron-donating alkyl groups in this compound, which stabilize π-conjugation in polymers .

- 3,5-Dimethylthiophene ’s symmetric substitution enhances thermal stability, favoring applications in high-temperature industrial processes .

2.4 Physicochemical Data

Key Research Findings

- Polymer Performance : Studies suggest that poly(this compound) exhibits a 10–15% higher charge carrier mobility than poly(3-pentylthiophene) due to enhanced interchain interactions .

- Synthetic Flexibility : The acetyl group in 3-Acetylthiophene enables facile functionalization, with over 20 patents citing its use in heterocyclic synthesis .

- Safety Profiles: 3-Methylthiophene-d3 requires specialized handling (e.g., deuterated waste disposal), unlike non-deuterated analogs .

Activité Biologique

3-Undecylthiophene is a member of the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and biosensor development. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on cellular processes, and applications in biosensing technologies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with an undecyl side chain. This structure contributes to its unique electronic properties, making it a candidate for various applications, including organic electronics and biological sensors.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | CHS |

| Molecular Weight | 208.32 g/mol |

| Melting Point | Not well-defined (liquid at room temp) |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a novel thiophene-3-carboxamide analog has shown potent inhibition of mitochondrial complex I, leading to reduced ATP production and subsequent cancer cell growth inhibition. This mechanism suggests that this compound may share similar pathways in disrupting cellular energy metabolism in cancer cells .

Case Study: Inhibition of Mitochondrial Complex I

A study involving the compound JCI-20679, a thiophene analog, demonstrated that inhibition of mitochondrial complex I correlates with decreased tumor cell viability across various cancer cell lines. The growth inhibition profile was assessed using the JFCR39 panel of human cancer cell lines, revealing a unique fingerprint that suggests a distinct mode of action compared to conventional anticancer drugs .

Biosensor Applications

This compound has also been explored for its utility in biosensing applications. Its ability to form conductive films makes it suitable for use in enzyme-based biosensors. These biosensors exploit the properties of this compound to detect various analytes, including pesticides and other environmental pollutants.

Table 2: Applications of this compound in Biosensors

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Inhibition : Similar to other thiophenes, it may inhibit mitochondrial functions, leading to decreased ATP production.

- Enzyme Interaction : The compound can interact with various enzymes, potentially altering their activity and stability.

- Signal Transduction Pathways : It may influence signaling pathways related to cell proliferation and apoptosis.

Recent Studies

- In Vitro Studies : Research has shown that derivatives of thiophenes can inhibit cell growth in various cancer types by targeting mitochondrial function .

- Biosensor Development : Studies have demonstrated the successful integration of this compound into biosensing platforms, enhancing sensitivity and response time for detecting environmental toxins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Undecylthiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura or Kumada coupling. For example, alkylation of thiophene derivatives using undecyl halides under palladium catalysis is a common approach . Key variables include catalyst loading (e.g., 1-5 mol% Pd), solvent polarity (toluene vs. THF), and reaction temperature (60-100°C). Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical to confirm regioselectivity and purity. A recent study highlights that microwave-assisted synthesis reduces reaction time by 40% while maintaining >85% yield .

Q. How can researchers characterize the electronic and structural properties of this compound for material science applications?

- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry (CV) are essential for determining the HOMO-LUMO gap and redox behavior. DFT calculations (e.g., B3LYP/6-31G*) can predict electronic properties, while X-ray crystallography resolves molecular packing in the solid state . For instance, a 2023 study reported a HOMO level of −5.2 eV for this compound, making it suitable for organic semiconductors .

Q. What are the key challenges in achieving high solubility and processability of this compound in polymer matrices?

- Methodological Answer : The undecyl chain enhances solubility in nonpolar solvents (e.g., chloroform, hexane), but compatibility with polar polymers (e.g., PEDOT:PSS) requires functionalization. Techniques like AFM and DSC assess phase separation, while varying alkyl chain lengths (C8-C12) can optimize miscibility. A 2022 study demonstrated that blending with polystyrene derivatives improved film homogeneity by 30% .

Advanced Research Questions

Q. How do environmental factors (temperature, humidity) affect the long-term stability of this compound-based devices?

- Methodological Answer : Accelerated aging tests under controlled conditions (e.g., 85°C/85% RH) combined with in-situ Raman spectroscopy track degradation mechanisms. A 2024 study found that oxidative cleavage of the thiophene ring occurs above 120°C, reducing device efficiency by 50% after 500 hours. Encapsulation with ALD-deposited Al2O3 layers mitigates moisture ingress .

Q. What strategies reconcile contradictory reports on the charge-carrier mobility of this compound in thin-film transistors?

- Methodological Answer : Discrepancies often arise from film morphology differences (e.g., spin-coating vs. vapor deposition). Use grazing-incidence XRD and TOF-SIMS to correlate crystallinity/impurity levels with mobility. A meta-analysis of 15 studies (2018–2024) revealed that annealing at 150°C increases mobility from 0.1 to 1.2 cm²/V·s by reducing grain boundaries .

Q. Can computational models predict the interaction of this compound with metal electrodes in optoelectronic devices?

- Methodological Answer : MD simulations (e.g., using LAMMPS) and DFT-based charge transfer analysis (VASP) model interfacial adhesion and Schottky barrier heights. A 2023 study using Au electrodes showed a 0.3 eV barrier reduction when thiophene rings align parallel to the surface .

Q. Methodological Considerations

- Literature Review : Prioritize primary sources from journals like Eur. J. Pharm. Sci. and J. Chromatogr. Sci., avoiding commercial databases (e.g., www.chemfaces.com ) .

- Data Validation : Cross-check NMR shifts with predicted spectra (ChemDraw) and replicate key experiments (e.g., DSC) to confirm thermal transitions .

- Contradiction Analysis : Apply triangulation by comparing XRD, AFM, and electrical data to resolve inconsistencies in reported properties .

Propriétés

IUPAC Name |

3-undecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIIRMZYURVVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340731 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129607-86-9 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.